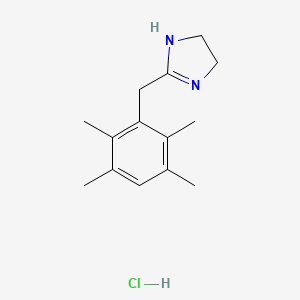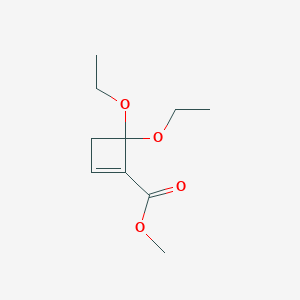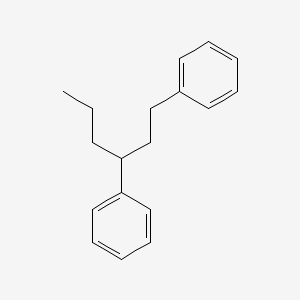
1,1'-(Hexane-1,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,3-diyl)dibenzene is an organic compound characterized by a hexane chain flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-1,3-diyl)dibenzene typically involves the reaction of benzene with hexane derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Hexane-1,3-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Hexane-1,3-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene rings. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
1,1’-(Hexane-1,3-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,1’-(Hexane-1,3-diyl)dibenzene exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,1’-(1-Methyl-1,3-propanediyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- 1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene
Comparison: 1,1’-(Hexane-1,3-diyl)dibenzene is unique due to its specific hexane chain length and the positioning of the benzene rings. Compared to similar compounds with different alkyl chain lengths or unsaturation, it exhibits distinct physical and chemical properties, influencing its reactivity and applications. For example, the presence of a longer hexane chain may affect the compound’s solubility, melting point, and interaction with other molecules.
Properties
CAS No. |
73476-00-3 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-9-17(18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h3-8,10-13,17H,2,9,14-15H2,1H3 |
InChI Key |
AFOYJWZLSSXZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



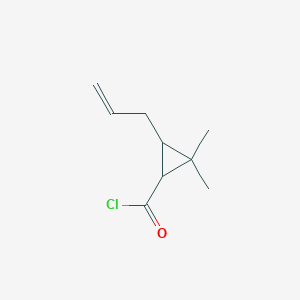
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

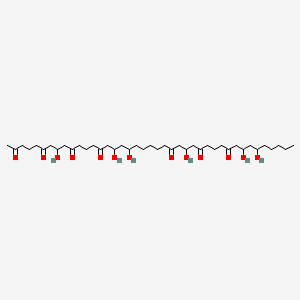
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
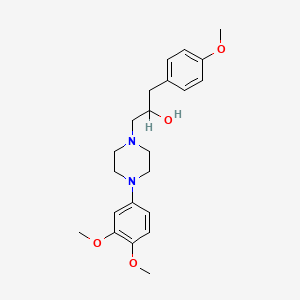


![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
